
3-(tert-Butylsulfonyl)propanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butylsulfonyl)propanoic acid: is an organic compound with the molecular formula C7H14O2S. It is characterized by the presence of a tert-butylsulfonyl group attached to a propanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butylsulfonyl)propanoic acid typically involves the sulfonylation of a propanoic acid derivative. One common method is the reaction of tert-butylsulfonyl chloride with a propanoic acid derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods: In an industrial setting, the production of 3-(tert-Butylsulfonyl)propanoic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(tert-Butylsulfonyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may require catalysts or specific reagents depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-(tert-Butylsulfonyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: In biological and medical research, this compound can be used to study the effects of sulfonyl groups on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and biologically active molecules.
Industry: Industrially, 3-(tert-Butylsulfonyl)propanoic acid is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.
Wirkmechanismus
The mechanism of action of 3-(tert-Butylsulfonyl)propanoic acid involves its interaction with molecular targets through its sulfonyl and carboxyl groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. The specific pathways and targets depend on the context in which the compound is used, such as in chemical reactions or biological systems.
Vergleich Mit ähnlichen Verbindungen
- 3-(tert-Butylsulfanyl)propanoic acid
- 2-(tert-Butylsulfanyl)phenylacetic acid
- 3-Octylsulfanyl-propionic acid
Comparison: Compared to similar compounds, 3-(tert-Butylsulfonyl)propanoic acid is unique due to the presence of the sulfonyl group, which imparts different reactivity and stability characteristics. For instance, the sulfonyl group is more electron-withdrawing compared to the sulfanyl group, affecting the compound’s reactivity in various chemical reactions.
Eigenschaften
Molekularformel |
C7H14O4S |
|---|---|
Molekulargewicht |
194.25 g/mol |
IUPAC-Name |
3-tert-butylsulfonylpropanoic acid |
InChI |
InChI=1S/C7H14O4S/c1-7(2,3)12(10,11)5-4-6(8)9/h4-5H2,1-3H3,(H,8,9) |
InChI-Schlüssel |
DOGKLWFKONCMHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)S(=O)(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


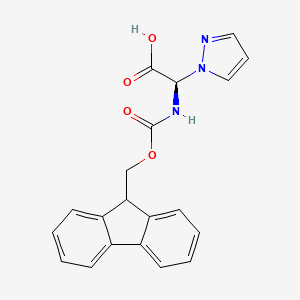
![5-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13136717.png)
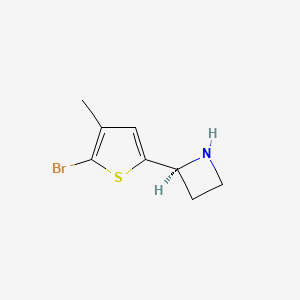
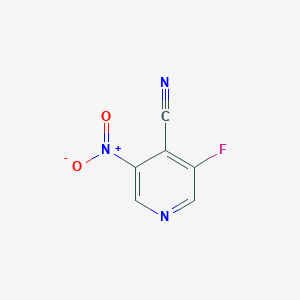


![3-Aminobenzo[d]isoxazol-5-ol](/img/structure/B13136748.png)
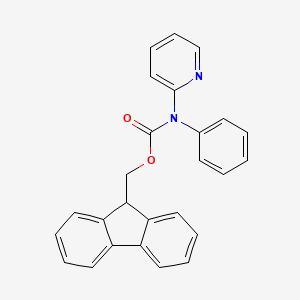
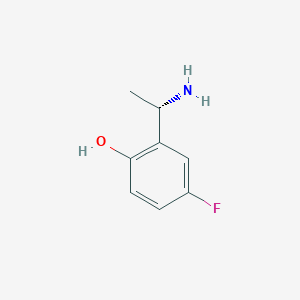

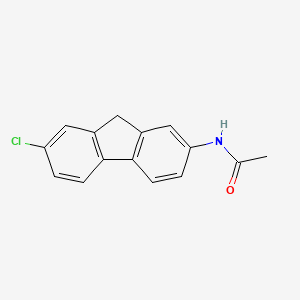

![(18S)-18-(trityloxymethyl)-4,17-dioxa-14,21-diazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13136786.png)

